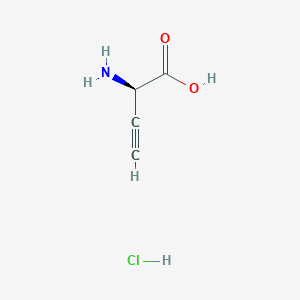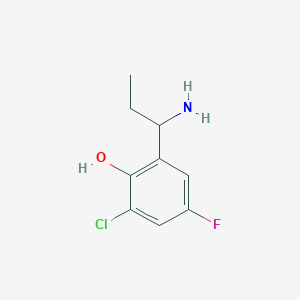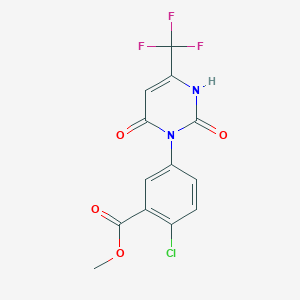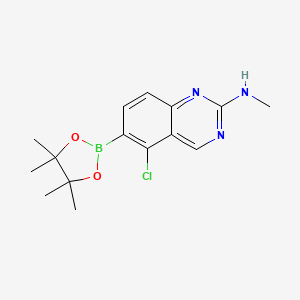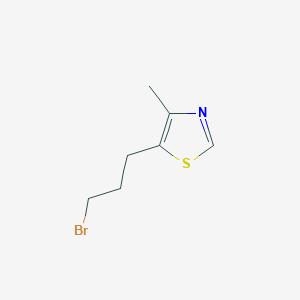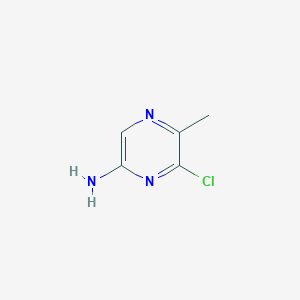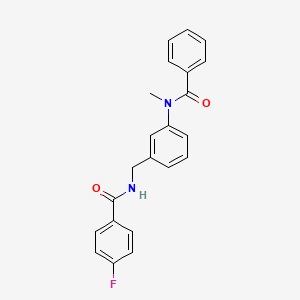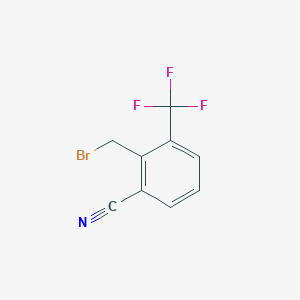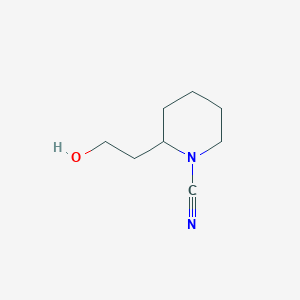
2-(2-Hydroxyethyl)piperidine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is a chemical compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile typically involves the reaction of piperidine with ethylene oxide followed by the introduction of a cyano group. One common method involves the following steps:
Reaction of Piperidine with Ethylene Oxide: Piperidine reacts with ethylene oxide under controlled conditions to form 2-(2-Hydroxyethyl)piperidine.
Introduction of Cyano Group: The hydroxyl group of 2-(2-Hydroxyethyl)piperidine is then converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-(2-Hydroxyethyl)piperidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxoethyl)piperidine-1-carbonitrile.
Reduction: Formation of 2-(2-Aminoethyl)piperidine-1-carbonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
科学研究应用
2-(2-Hydroxyethyl)piperidine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
作用机制
The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and cyano groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyethyl)piperidine: Lacks the cyano group, making it less versatile in certain reactions.
2-(2-Aminoethyl)piperidine-1-carbonitrile:
Icaridin (Picaridin): A related compound used as an insect repellent, highlighting the diverse applications of piperidine derivatives.
Uniqueness
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)piperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c9-7-10-5-2-1-3-8(10)4-6-11/h8,11H,1-6H2 |
InChI 键 |
SALJWGGAEVGWRM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CCO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



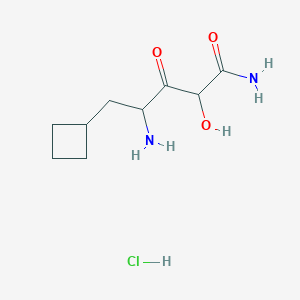

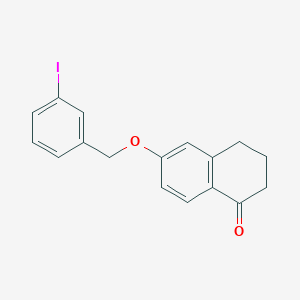
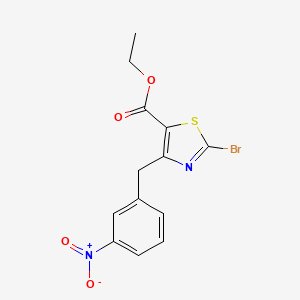
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
